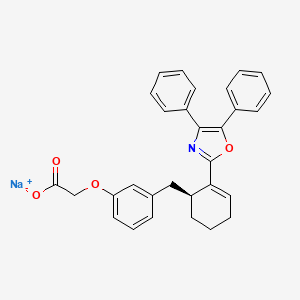

![molecular formula C30H40N4O6S B1674084 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide CAS No. 159182-43-1](/img/structure/B1674084.png)

4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide

Übersicht

Beschreibung

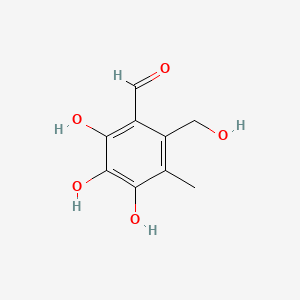

Picein is a phenolic compound found predominantly in the mycorrhizal roots of Norway spruces (Picea abies). It is the glucoside of piceol and is known for its characteristic pure pine needle fragrance. Picein is a colorless crystalline solid with low solubility at room temperature but is soluble in hot water, alcohol solvents, and ether .

Wissenschaftliche Forschungsanwendungen

Picein hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Picein wird als chemischer Indikator für Stress in Pflanzen verwendet, insbesondere bei Norwegischen Fichten.

Medizin: Picein hat sich als potenziell neuroprotektiv erwiesen, was es zu einem Kandidaten für die Forschung bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson macht

5. Wirkmechanismus

Picein entfaltet seine Wirkungen hauptsächlich durch seine antioxidativen Eigenschaften. Es fängt freie Radikale ab und reduziert oxidativen Stress, wodurch Zellen vor Schäden geschützt werden. In neuroprotektiven Studien hat sich gezeigt, dass Picein die Auswirkungen von oxidativem Stress auf Mitochondrien mildert, die mitochondriale Integrität und Funktion erhält .

Ähnliche Verbindungen:

Piceol: Die Aglykonform von Picein, ebenfalls in Norwegischen Fichten gefunden.

Salicin: Ein weiteres phenolisches Glykosid, das in Weidenrinde vorkommt, bekannt für seine entzündungshemmenden Eigenschaften.

Vergleich:

Picein vs. Piceol: Picein ist die Glucosidform von Piceol, wodurch es wasserlöslicher und leichter aus pflanzlichen Quellen zu extrahieren ist.

Picein vs. Salicin: Während beide Verbindungen entzündungshemmende Eigenschaften haben, wird Picein häufiger mit antioxidativen und neuroprotektiven Wirkungen in Verbindung gebracht, während Salicin hauptsächlich für seine analgetischen und fiebersenkenden Eigenschaften bekannt ist

Die einzigartige Kombination aus antioxidativen, entzündungshemmenden und neuroprotektiven Eigenschaften von Picein sowie sein charakteristischer Duft machen es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Picein kann durch chemische Reaktionen synthetisiert werden, die 4-Hydroxyacetophenon und Glucose beinhalten. Der Prozess beinhaltet typischerweise die Glykosylierung von 4-Hydroxyacetophenon mit Glucose unter sauren Bedingungen, um Picein zu bilden.

Industrielle Produktionsmethoden: Industriell kann Picein aus der Rinde, den Blättern oder Früchten bestimmter Kiefern gewonnen werden. Das Extraktionsverfahren umfasst im Allgemeinen Mahlen, Auslaugen und Reinigungsschritte. Im Labor kann Picein auch durch chemische Synthese hergestellt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Picein unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Picein kann oxidiert werden, um Piceol und andere Oxidationsprodukte zu bilden.

Hydrolyse: Unter sauren oder enzymatischen Bedingungen kann Picein hydrolysiert werden, um 4-Hydroxyacetophenon und Glucose zu ergeben.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Hydrolyse: Saure Bedingungen (z. B. Salzsäure) oder spezifische Enzyme (z. B. β-Glucosidase) werden typischerweise eingesetzt.

Hauptprodukte:

Oxidation: Piceol und andere phenolische Verbindungen.

Hydrolyse: 4-Hydroxyacetophenon und Glucose.

Wirkmechanismus

Picein exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. In neuroprotective studies, picein has been shown to mitigate the effects of oxidative stress on mitochondria, preserving mitochondrial integrity and function .

Vergleich Mit ähnlichen Verbindungen

Piceol: The aglycone form of picein, also found in Norway spruces.

Salicin: Another phenolic glycoside found in willow bark, known for its anti-inflammatory properties.

Comparison:

Picein vs. Piceol: Picein is the glucoside form of piceol, making it more water-soluble and easier to extract from plant sources.

Picein vs. Salicin: While both compounds have anti-inflammatory properties, picein is more commonly associated with antioxidant and neuroprotective effects, whereas salicin is primarily known for its analgesic and antipyretic properties

Picein’s unique combination of antioxidant, anti-inflammatory, and neuroprotective properties, along with its characteristic fragrance, makes it a valuable compound in various fields of research and industry.

Eigenschaften

IUPAC Name |

1-hexyl-3-[4-[[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]sulfamoyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N4O6S/c1-2-3-4-5-19-32-30(37)33-24-10-16-29(17-11-24)41(38,39)34-25-8-6-23(7-9-25)18-20-31-21-27(36)22-40-28-14-12-26(35)13-15-28/h6-17,27,31,34-36H,2-5,18-22H2,1H3,(H2,32,33,37)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYJKMXNVNFOFQ-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNCC(COC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNC[C@@H](COC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104874 | |

| Record name | 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159182-43-1 | |

| Record name | 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159182-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-755507 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3HB4MCV7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

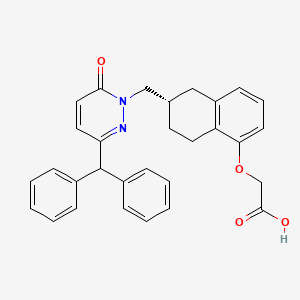

![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-4,5-dihydroxyhex-2-enoate](/img/structure/B1674001.png)

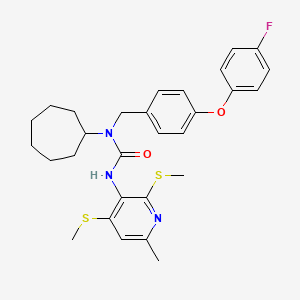

![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B1674006.png)

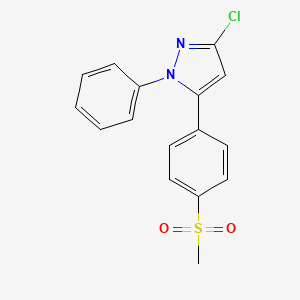

![(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[[2,4-dichloro-3-[[2-methoxy-1-(pyridin-2-ylmethyl)benzimidazol-4-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B1674018.png)

![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B1674022.png)